molecular formula C8H16O B045781 2,5-Dimethyl-3-hexanone CAS No. 1888-57-9

2,5-Dimethyl-3-hexanone

Cat. No. B045781
CAS RN: 1888-57-9
M. Wt: 128.21 g/mol
InChI Key: TUIWMHDSXJWXOH-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3-hexanone is a chemical compound with potential applications in various fields due to its unique chemical structure and properties. Research has been conducted to understand its synthesis, structure, and properties comprehensively.

Synthesis Analysis

The synthesis of 2,5-dimethylhexane derivatives, including 2,5-Dimethyl-3-hexanone, has been explored through various chemical pathways. A study focused on the combustion chemistry of 2,5-dimethylhexane provides insights into the synthesis and reactivity of similar compounds under various conditions (Sarathy et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds closely related to 2,5-Dimethyl-3-hexanone has been analyzed using methods like gas electron diffraction and X-ray crystallography, providing valuable information on conformational and bonding properties (Vishnevskiy et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 2,5-Dimethyl-3-hexanone derivatives have been studied, including catalyzed dimerization reactions, highlighting the compound's reactivity and potential for forming complex structures (Mattay et al., 1988).

Physical Properties Analysis

The physical properties of 2,5-dimethylhexane and related compounds have been extensively studied, including their combustion characteristics and kinetic modeling, which sheds light on the physical behavior of 2,5-Dimethyl-3-hexanone under various conditions (Sarathy et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of 2,5-Dimethyl-3-hexanone derivatives, have been explored through theoretical and experimental studies, providing a deep understanding of their chemical behavior in various environments (Singh et al., 2013).

Scientific Research Applications

Ocular Drug Delivery

Polymers of acrylic acid crosslinked with divinyl glycol and 2,5-dimethyl-1,5-hexadiene show excellent bioadhesion to the conjunctival mucin/epithelial layer, making them suitable for ocular drug delivery. Progesterone entrapped in the polymer of acrylic acid crosslinked with 2,5-dimethyl-1,5-hexadiene demonstrated significantly enhanced aqueous humor drug levels compared to a control suspension, indicating the polymer's potential for increasing ocular bioavailability (Hui & Robinson, 1985).

Safety And Hazards

2,5-Dimethyl-3-hexanone is classified as a flammable liquid and vapor . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye damage . It may also cause respiratory irritation . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, using personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin and eyes .

properties

IUPAC Name

2,5-dimethylhexan-3-one
Source PubChem
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InChI

InChI=1S/C8H16O/c1-6(2)5-8(9)7(3)4/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIWMHDSXJWXOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30172249
Record name 3-Hexanone, 2,5-dimethyl- (8CI)(9CI)
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Molecular Weight

128.21 g/mol
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Physical Description

Liquid; [MP Biomedicals MSDS]
Record name 3-Hexanone, 2,5-dimethyl-
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Product Name

2,5-Dimethyl-3-hexanone

CAS RN

1888-57-9
Record name 2,5-Dimethyl-3-hexanone
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Record name 2,5-DIMETHYL-3-HEXANONE
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Record name 3-Hexanone, 2,5-dimethyl- (8CI)(9CI)
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Record name 2,5-dimethylhexan-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
95
Citations
EJ Iorio - 1968 - search.proquest.com
University Microfilms, Inc., Ann Arbor, Michigan Page 1 69-18,555 IORIO, Edward James, 1937- THE VAPOR PHASE THERMOLYSIS OF SOME SUBSTI TUTED 3-HYDROXY-l,5-…
Number of citations: 2 search.proquest.com
HA Connon, BG Sheldon, KE Harding… - The Journal of …, 1973 - ACS Publications
The kinetics of the oxidation of a series of-ketols by copper (II) inbuffered aqueous pyridine havebeen studied spectrophotometrically. At concentrations of cupric ion greater than 0.025 …
Number of citations: 2 pubs.acs.org
H Pines, VN Ipatieff - Journal of the American Chemical Society, 1947 - ACS Publications
Butanes and pentanes react with carbon mon-oxide in the presence of aluminum chloride1 to form a mixture of ketones and acids. The main product that resulted from the interaction of …
Number of citations: 18 pubs.acs.org
C Lu, W Guo, X Hu, Y Wang, C Yin - Journal of mathematical chemistry, 2006 - Springer
A novel index based on the hyper-Wiener index, named Lu, was proposed. The relative bond length between two adjacent vertices in a molecular graph was taken into account in the …
Number of citations: 6 link.springer.com
XX Guo, Z Zhang, JP Hai - Advanced Materials Research, 2012 - Trans Tech Publ
Amino acid hydrolysates were obtained from dried clamworm of Perinereis aibuhitensis by acid hydrolysis method. Maillard reaction products(MRPs) were prepared with the amino acid …
Number of citations: 0 www.scientific.net
D Higley, R Murray - Journal of the American Chemical Society, 1974 - ACS Publications
R diate may decompose to give (a) N2 and 2 or(b) N20 and a carbonyl compound. The intermediacy of 3 is suggestedby mass spectral and infrared data11 indi-cating thepresence of …
Number of citations: 89 pubs.acs.org
HL HERZOG, ER BUCHMAN - The Journal of Organic Chemistry, 1951 - ACS Publications
In connection with the development of methods for thesynthesis of spiranes derived from cyclobutane, eg dispiro [3.1. 3.1] decane, we have been interested in the reduction of the …
Number of citations: 47 pubs.acs.org
IN Feit, WH Saunders Jr - Journal of the American Chemical …, 1970 - ACS Publications
Mechanisms of Elimination Reactions. XV. The Effect of Ammonium Salts1,2 Page 1 5615 Mechanisms of Elimination Reactions. XV. The Effect of Base, Solvent, and Structure on …
Number of citations: 15 pubs.acs.org
AJ Fry, JJ O'Dea - The Journal of Organic Chemistry, 1975 - ACS Publications
The electrochemical reduction of a number of,'-dibromo ketones (1) was carried out in acetic acid containing sodium acetate. From highly branched ketones, eg, 2, 4-dibromo-2, 4-…
Number of citations: 44 pubs.acs.org
A Viola, EJ Iorio, KKN Chen, GM Glover… - Journal of the …, 1967 - ACS Publications
The vapor-phase thermolyses of 3-hydroxy-l, 5-hexadienes result in rearrangement to A5-unsaturated carbonyl compounds and in the formation of cleavage products. Based on a …
Number of citations: 61 pubs.acs.org

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